5-butyl-4-(4-chlorobenzyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Overview
Description
5-butyl-4-(4-chlorobenzyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a useful research compound. Its molecular formula is C13H16ClN3S and its molecular weight is 281.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant Activity
5-Butyl-4-(4-chlorobenzyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and its derivatives have been studied for their anticonvulsant properties. These compounds, particularly 5-(3-chlorobenzyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, showed promising results as potential drug candidates due to their effective control of seizures and favorable tolerance profiles (Plech et al., 2014).
Antibacterial Activity
Some derivatives of this compound have demonstrated notable antibacterial activity against various bacterial strains. This highlights their potential use in the development of new antibacterial agents (Plech et al., 2011).
Spectroscopic and Structural Analysis
The molecular structure, spectroscopic behavior, and conformational aspects of these compounds have been extensively studied. These analyses provide a deeper understanding of their chemical properties and potential interactions with biological targets (Kumar et al., 2021).
Nonlinear Optical Properties
Investigations into the nonlinear optical properties of these compounds have revealed significant potential. For instance, 4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione shows hyperpolarizability significantly higher than urea, a standard material used in nonlinear optics (Nadeem et al., 2017).
Halogen Bonding and Crystal Structure
Studies on halogen bonding in these compounds contribute to the understanding of their stability and molecular interactions. This information is crucial for designing compounds with specific properties (Mirosław et al., 2015).
Crystallography and Chemical Calculations
Crystallographic analysis and quantum chemical calculations provide insights into the molecular geometry, vibrational frequencies, and other chemical properties of these compounds, which are important for their potential applications in various fields (Sarac, 2022).
Properties
IUPAC Name |
3-butyl-4-[(4-chlorophenyl)methyl]-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3S/c1-2-3-4-12-15-16-13(18)17(12)9-10-5-7-11(14)8-6-10/h5-8H,2-4,9H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAPOVLCWSXABC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NNC(=S)N1CC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101148276 | |
Record name | 5-Butyl-4-[(4-chlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101148276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
299417-39-3 | |
Record name | 5-Butyl-4-[(4-chlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=299417-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Butyl-4-[(4-chlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101148276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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